molecular formula C18H19N3O2 B2967734 3-cyano-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide CAS No. 1421501-06-5

3-cyano-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide

Cat. No.: B2967734
CAS No.: 1421501-06-5
M. Wt: 309.369
InChI Key: GHGUPJJMPXIVMW-UHFFFAOYSA-N
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Description

3-Cyano-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide is a benzamide derivative characterized by a 3-cyano-substituted benzoyl core linked to a 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine moiety. The dimethylamino group on the phenyl ring and the hydroxyl group on the ethanolamine side chain contribute to solubility and hydrogen-bonding interactions, making this compound structurally distinct from simpler benzamide analogs.

Properties

IUPAC Name

3-cyano-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-21(2)16-8-6-14(7-9-16)17(22)12-20-18(23)15-5-3-4-13(10-15)11-19/h3-10,17,22H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGUPJJMPXIVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC(=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-cyano-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18H22N4O2
  • Molecular Weight : 342.39 g/mol
  • IUPAC Name : this compound

This compound features a cyano group and a dimethylamino group, which are significant for its biological activity.

Research indicates that compounds similar to this compound often exhibit their effects through several mechanisms:

  • Kinase Inhibition : Many benzamide derivatives act as inhibitors of various kinases, which play crucial roles in cell signaling and proliferation. For instance, some studies have shown that related compounds can inhibit CDK (cyclin-dependent kinase) activity, leading to reduced cell proliferation in cancer models .
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, enhancing the efficacy of chemotherapeutic agents .
  • Anti-inflammatory Effects : Some benzamide derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Anticancer Activity

A notable aspect of this compound is its potential anticancer activity. In vitro studies have shown that similar compounds can significantly inhibit the growth of various cancer cell lines. For example:

  • Case Study 1 : A study on a related benzamide derivative demonstrated a significant reduction in tumor growth in xenograft models of non-small cell lung cancer. The compound inhibited tumor proliferation by inducing apoptosis and disrupting cell cycle progression .
  • Case Study 2 : Another investigation revealed that a structurally similar compound enhanced the cytotoxic effects of doxorubicin in breast cancer cells, suggesting a synergistic effect that could improve treatment outcomes .

Other Biological Activities

Apart from anticancer properties, research has suggested other biological activities:

  • Antimicrobial Activity : Some benzamide derivatives have shown antimicrobial effects against various pathogens, indicating potential applications in infectious disease treatment.
  • Neuroprotective Effects : There is emerging evidence that certain compounds in this class may protect neuronal cells from oxidative stress, which could be relevant for neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor growth in xenograft models
Apoptosis InductionEnhanced apoptosis in cancer cells
AntimicrobialActivity against various pathogens
NeuroprotectiveProtection against oxidative stress

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituents on Benzamide Side Chain Features Molecular Weight (g/mol) Key Applications/Findings Reference
3-Cyano-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide 3-CN 2-(4-(NMe₂)phenyl)-2-hydroxyethyl ~325 (estimated) Hypothesized catalytic/biological roles
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃ 2-hydroxy-1,1-dimethylethyl 223.28 Metal-catalyzed C–H bond functionalization [1]
Imatinib 3-[(Pyrimidinyl)amino] 4-methylpiperazinylmethylphenyl 493.62 BCR-ABL kinase inhibition (DDR1/2 off-target) [2]
3-(1-Cyano-1-methylethyl)-N-(4-methyl-3-...)benzamide 3-(C≡N-CMe₂) Quinazolinylamino-phenyl ~434 (estimated) Kinase inhibitor (structural analog) [4]
(E)-4-((2-(4-(Dimethylamino)benzoyl)hydrazono)methyl)-N-hydroxybenzamide 4-(NMe₂)phenyl-hydroxamate Hydroxamic acid linker 356.35 HDAC6/8 dual inhibition [5]

Key Comparative Insights:

Substituent Effects on Reactivity and Binding: The 3-cyano group in the target compound differs from the 3-methyl group in ’s compound, which is optimized for directing metal catalysts in C–H functionalization. The cyano group’s stronger electron-withdrawing nature may alter coordination efficiency or substrate selectivity .

Biological Activity: The para-dimethylamino group in ’s HDAC inhibitors enhances enzymatic inhibition, likely due to improved hydrophobic interactions or basicity. The target compound’s dimethylamino group is similarly positioned, hinting at possible HDAC6/8 modulation, though its benzamide core (vs. hydroxamate) may limit direct inhibition . The target compound’s 3-cyano substituent could similarly enhance binding affinity in kinase targets .

Synthetic and Structural Considerations: The hydroxyl group in the ethanolamine side chain (target compound) mirrors the 2-hydroxyethyl motifs in and , which are critical for hydrogen bonding in crystal packing or catalytic intermediates. This feature may improve solubility compared to non-hydroxylated analogs like imatinib .

Research Findings and Implications

  • Catalytic Applications: The N,O-bidentate directing group in ’s compound suggests that the target compound’s hydroxyl and amide groups could facilitate similar metal-catalyzed transformations, though the cyano group may require optimization for compatibility with specific catalysts .
  • Kinase Inhibition Potential: Structural parallels to ’s kinase inhibitors imply that the dimethylamino and hydroxyl groups could mimic ATP-binding pocket interactions. However, the absence of a heterocyclic “head” (e.g., pyrimidine in imatinib) may limit potency .

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